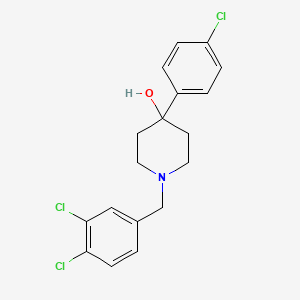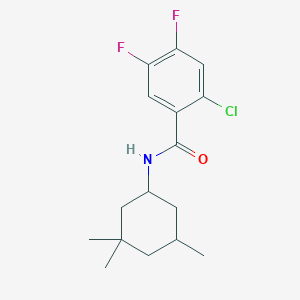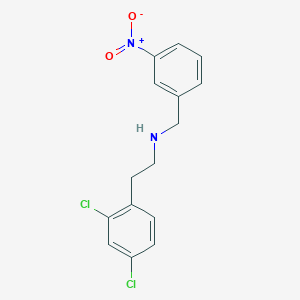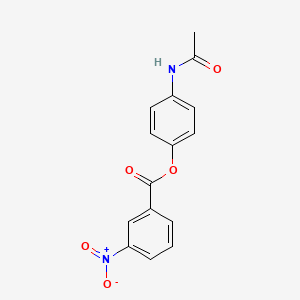![molecular formula C21H24N4O4 B5027392 N-cyclopropyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5027392.png)
N-cyclopropyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPI-444 is a potent and selective inhibitor of the adenosine A2A receptor, which is a G-protein-coupled receptor that is highly expressed in various immune cells, including T cells, B cells, and myeloid cells. Adenosine is a purine nucleoside that plays a crucial role in regulating immune responses and inflammation. The adenosine A2A receptor is a key mediator of adenosine signaling, and its activation has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Scientific Research Applications
CPI-444 has been extensively studied for its potential therapeutic applications in cancer and other diseases. Preclinical studies have shown that CPI-444 can inhibit the growth and metastasis of various cancer types, including melanoma, lung cancer, and colorectal cancer. CPI-444 has also been shown to enhance the anti-tumor activity of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.
Mechanism of Action
The adenosine A2A receptor is a key regulator of immune responses and inflammation. Activation of this receptor by adenosine leads to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. CPI-444 inhibits the adenosine A2A receptor, thereby blocking the production of cAMP and downstream signaling pathways. This leads to a reduction in immune suppression and inflammation, which can enhance anti-tumor immune responses.
Biochemical and physiological effects:
CPI-444 has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of the adenosine A2A receptor by CPI-444 leads to a reduction in immune suppression and inflammation, which can enhance anti-tumor immune responses. CPI-444 has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, CPI-444 has been shown to enhance the activity of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.
Advantages and Limitations for Lab Experiments
CPI-444 has several advantages for lab experiments. It is a potent and selective inhibitor of the adenosine A2A receptor, which allows for specific targeting of this receptor in preclinical studies. CPI-444 has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, there are also some limitations to using CPI-444 in lab experiments. For example, the pharmacokinetics and pharmacodynamics of CPI-444 may vary across different animal models and human patients, which can affect the efficacy and safety of this compound.
Future Directions
There are several future directions for the development and application of CPI-444. One direction is to further investigate the potential therapeutic applications of CPI-444 in cancer and other diseases. Clinical trials are currently underway to evaluate the safety and efficacy of CPI-444 in various cancer types, including melanoma, non-small cell lung cancer, and renal cell carcinoma. Another direction is to explore the combination of CPI-444 with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. Preclinical studies have shown that CPI-444 can enhance the activity of these therapies, and clinical trials are currently underway to evaluate the safety and efficacy of these combinations. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of CPI-444 in different animal models and human patients, as well as explore potential biomarkers for patient selection and response prediction.
In conclusion, CPI-444 is a promising small molecule inhibitor of the adenosine A2A receptor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPI-444 have been discussed in this paper. Further research is needed to fully elucidate the therapeutic potential of CPI-444 and its role in cancer and other diseases.
Synthesis Methods
The synthesis of CPI-444 involves a multi-step process that starts with the preparation of 5-amino-2-nitroaniline. This intermediate is then reacted with 4-(4-methoxybenzoyl)-1-piperazine to form the piperazine intermediate, which is then cyclized with cyclopropyl isocyanate to yield the final product, CPI-444.
properties
IUPAC Name |
[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-29-18-7-2-15(3-8-18)21(26)24-12-10-23(11-13-24)17-6-9-20(25(27)28)19(14-17)22-16-4-5-16/h2-3,6-9,14,16,22H,4-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKESPPIOODLRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5027315.png)

![methyl 4-{4-[(4-cyclohexyl-3-oxo-1-piperazinyl)methyl]-5-methyl-1,3-oxazol-2-yl}benzoate](/img/structure/B5027327.png)

![5-{[5-(4-ethoxy-2-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027335.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027349.png)

![4-phenyl-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5027363.png)

![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5027372.png)
![3-(2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5027402.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5027403.png)
![(3,5-dichlorophenyl)[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]amine](/img/structure/B5027405.png)